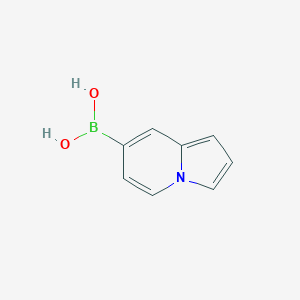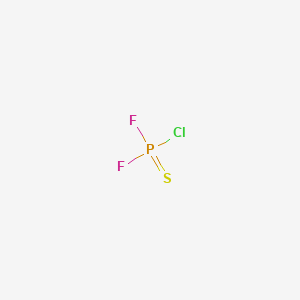
Thiophosphoryl difluoride monochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is typically found as a colorless gas or liquid, with a boiling point of 6.3°C and a melting point of -155.2°C . This compound is known for its tetrahedral molecular shape around the phosphorus atom and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Thiophosphoryl difluoride monochloride can be synthesized through several methods:
Reaction with Antimony Compounds: One method involves reacting thiophosphoryl chloride (PSCl₃) with antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) at 75°C.
Reaction with Potassium Fluorosulfite: Another method involves reacting thiophosphoryl chloride with potassium fluorosulfite (KSO₂F) to produce thiophosphoryl fluoride (PSF₃), potassium chloride (KCl), and sulfur dioxide (SO₂), with a partial yield of this compound.
Reaction with Chlorine: A small percentage of this compound can be formed when compounds like difluoro(germylthio)phosphine react with chlorine.
Analyse Des Réactions Chimiques
Thiophosphoryl difluoride monochloride undergoes various chemical reactions:
Hydrolysis: The compound is slowly hydrolyzed by water vapor.
Reaction with Potassium Hydroxide: It reacts with potassium hydroxide solution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Substitution: It can participate in substitution reactions, such as reacting with silicontetraisocyanate to form thiophosphoryl difluoride isocyanate.
Applications De Recherche Scientifique
Thiophosphoryl difluoride monochloride has several scientific research applications:
Chemical Synthesis: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Biological Research: It is studied for its potential interactions with biological molecules, although specific applications in biology and medicine are less documented.
Mécanisme D'action
The mechanism of action of thiophosphoryl difluoride monochloride involves its reactivity with various chemical reagents. It can form different products depending on the reaction conditions and reagents used. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and hydrolysis reactions .
Comparaison Avec Des Composés Similaires
Thiophosphoryl difluoride monochloride can be compared with other similar compounds:
Thiophosphoryl Fluoride (PSF₃): This compound is similar in structure but contains three fluorine atoms instead of two fluorine and one chlorine atom.
Phosphoryl Chloride Difluoride (POClF₂): This compound contains an oxygen atom instead of sulfur, making it different in terms of reactivity and applications.
Thiophosphoryl Chloride (PSCl₃): This compound contains three chlorine atoms and is used in similar industrial applications.
This compound is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
2524-02-9 |
|---|---|
Formule moléculaire |
ClF2PS |
Poids moléculaire |
136.49 g/mol |
Nom IUPAC |
chloro-difluoro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/ClF2PS/c1-4(2,3)5 |
Clé InChI |
PBDMSMPIDQNREV-UHFFFAOYSA-N |
SMILES canonique |
FP(=S)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


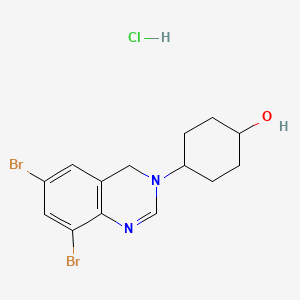
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
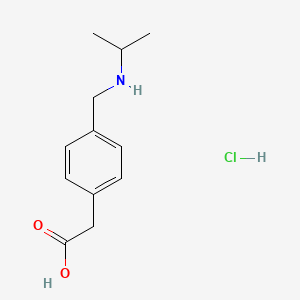
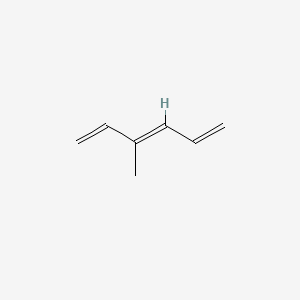
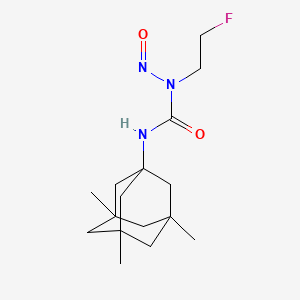
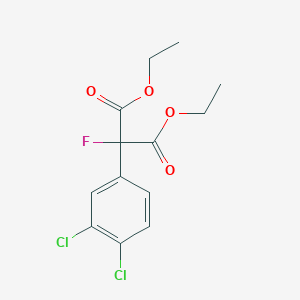


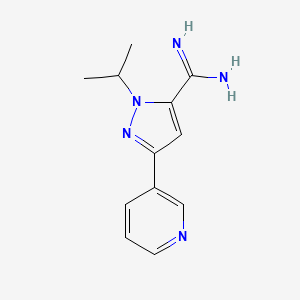
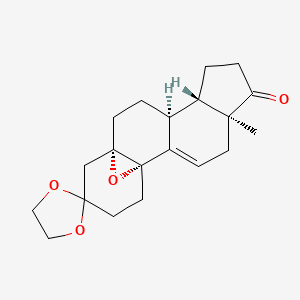
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
